molecular formula C6H8O2S B8493708 3-(2-hydroxyethoxy)thiophene

3-(2-hydroxyethoxy)thiophene

Cat. No.: B8493708
M. Wt: 144.19 g/mol
InChI Key: HDBVEDUEWXRKGA-UHFFFAOYSA-N
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Description

3-(2-hydroxyethoxy)thiophene is an organic compound featuring a thiophene ring bonded to an ethanol moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethoxy)thiophene typically involves the reaction of thiophene-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thiophene-3-ol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding thiophene-3-ylmethanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products:

    Oxidation: Thiophene-3-carboxylic acid or thiophene-3-aldehyde.

    Reduction: Thiophene-3-ylmethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-hydroxyethoxy)thiophene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethoxy)thiophene involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanol moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes.

Comparison with Similar Compounds

    Thiophene-2-ethanol: Similar structure but with the ethanol moiety attached to the 2-position of the thiophene ring.

    Thiophene-3-methanol: Contains a methanol group instead of an ethanol group.

    2-(Thiophen-2-yloxy)-ethanol: Similar structure but with the oxygen and ethanol moiety attached to the 2-position of the thiophene ring.

Uniqueness: 3-(2-hydroxyethoxy)thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-thiophen-3-yloxyethanol

InChI

InChI=1S/C6H8O2S/c7-2-3-8-6-1-4-9-5-6/h1,4-5,7H,2-3H2

InChI Key

HDBVEDUEWXRKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g (4.76 mmol) 3-iodothiophene in 5 ml ethylene glycol is added 109 mg (1.71 mmol) copper powder, 114 mg (0.714 mmol) copper(II)sulphate and 151 mg (19.0 mmol) lithium hydride. The reaction mixture is heated overnight in a sealed flask at 100° C. The reaction mixture is filtered through Celite and evaporated. The resulting oil is then filtered through a 50 g silica pad and eluted with ethyl acetate/hexanes (7:3) to give after evaporation 750 mg of an orange liquid, which is used without purification directly in the next reaction.
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1 g
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151 mg
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5 mL
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copper
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109 mg
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114 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using the same reaction conditions as those of Example 7, sodium (2.0 g) in ethylene glycol (125 ml), copper (II) oxide (1.25 g) and potassium iodide (0.05 g) were reacted with 3-bromothiophene (5.0 g, 0.031 mol). Chromatography of the crude product on a silica column eluted initially with dichloromethane, then with a mixture of dichloromethane/methanol (95:5) yielded 3-(hydroxyethoxy)thiophene, as a white solid (1.9 g, 43%). M.p. 38°-39° C. (Found: C, 49.2; H, 5.3; S, 21.9. Calculated for C6H8O2S: C, 50.0; H, 5.6; S, 22.3%); EI m/e Intensity (%): 144 (100, M+), 100 (47, C4H4OS), 45 (17, C2H5O); δH(CDCl3) 6.10-7.11 (3H, m), 4.16 (2H, m), 3.84 (2H, m); δC(CDCl3): 60.8, 71.4, 97.7, 119.4, 124.8, 157.4 ppm.
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2 g
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0.05 g
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125 mL
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1.25 g
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5 g
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